Bisphenol A Bissulfate Diammonium Salt
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Overview
Description
Bisphenol A Bissulfate Diammonium Salt is a chemical compound with the molecular formula C15H22N2O8S2 and a molecular weight of 422.47 g/mol . It is a derivative of Bisphenol A, which is widely used in the production of plastics and epoxy resins. This compound is particularly significant in biochemical research, especially in the field of proteomics .
Mechanism of Action
Target of Action
Bisphenol A Bissulfate Diammonium Salt, hereafter referred to as Bisphenol A, is an organic synthetic compound that primarily targets estrogen receptors, androgen receptors, and G-protein-coupled receptor 30 (GPR30) . These receptors play crucial roles in various physiological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .
Mode of Action
Bisphenol A interacts with its targets in a hormone-like manner, affecting both body weight and tumorigenesis by binding to estrogen receptors . It can also affect metabolism and cancer progression by interacting with GPR30 . Furthermore, it may impair male reproductive function by binding to androgen receptors .
Biochemical Pathways
Bisphenol A affects several biochemical pathways. It influences fat and liver homeostasis, the cardiovascular system, and cancer through various transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2 . Additionally, it can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNA expression, contributing to its pathological effects .
Pharmacokinetics
The pharmacokinetics of Bisphenol A are complex and involve several processes. Physiologically based pharmacokinetic (PBPK) models suggest that Bisphenol A can interact with nuclear receptors and affect their normal function even in very low doses . The detailed molecular mechanism of how bisphenol a interferes with the normal function of nuclear receptors is still under investigation .
Result of Action
The molecular and cellular effects of Bisphenol A’s action are diverse and significant. Due to its hormone-like properties, Bisphenol A can affect body weight, tumorigenesis, metabolism, and male reproductive function . It can also influence the cardiovascular system and contribute to the development of cancer . Moreover, Bisphenol A can cause epigenetic changes, leading to various pathological effects .
Action Environment
Environmental factors play a crucial role in the action, efficacy, and stability of Bisphenol A. For instance, temperature, substrates, nutrition, pH, and electron acceptors can influence the biodegradation of Bisphenol A . Furthermore, Bisphenol A can contaminate various environments, particularly concentrated in sewage sludge . This contamination can affect the interaction of microbial communities and their metabolic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Bissulfate Diammonium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, ensuring high purity and yield of the final product .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
Bisphenol A Bissulfate Diammonium Salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bisphenol A: The parent compound, widely used in plastics and resins.
Bisphenol F: A similar compound with slightly different chemical properties, used as an alternative to Bisphenol A.
Bisphenol S: Another alternative to Bisphenol A, known for its stability and lower toxicity.
Uniqueness: Bisphenol A Bissulfate Diammonium Salt is unique due to its sulfonate groups, which impart distinct chemical properties and reactivity compared to its parent compound and other bisphenol derivatives .
Properties
IUPAC Name |
diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOPCNUOROLILR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747194 |
Source
|
Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-05-7 |
Source
|
Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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